molecular formula C₁₃H₁₃Cl₂N₃O₃ B1144546 cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol CAS No. 84499-45-6

cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol

Cat. No.: B1144546
CAS No.: 84499-45-6
M. Wt: 330.17
InChI Key:
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Description

cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the triazole ring is reacted with a dichlorophenyl halide.

    Formation of the Dioxolane Ring: This can be done through an acetalization reaction involving a diol and an aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Antifungal Agents: Triazole derivatives are known for their antifungal properties.

    Antibacterial Agents: Used in the development of new antibiotics.

Medicine

    Pharmaceuticals: Used in the synthesis of drugs for various diseases, including cancer and infectious diseases.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Similar structure and used for similar applications.

Uniqueness

    Structural Features: The presence of the dioxolane ring and the dichlorophenyl group makes it unique.

    Biological Activity: It may have a broader spectrum of activity compared to other triazole derivatives.

Properties

CAS No.

84499-45-6

Molecular Formula

C₁₃H₁₃Cl₂N₃O₃

Molecular Weight

330.17

Synonyms

(2R,4S)-rel-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolane-4-methanol_x000B_

Origin of Product

United States

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